molecular formula C17H15ClFN3O2 B2685052 1-(2-Chlorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894015-37-3

1-(2-Chlorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2685052
CAS RN: 894015-37-3
M. Wt: 347.77
InChI Key: BOQCJMFTMCHJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Chlorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea” is a unique chemical with the linear formula C13H10ClFN2O . It has a molecular weight of 264.689 .

Scientific Research Applications

Electronic and Optical Properties

A computational study on a chalcone derivative, closely related to the chemical compound of interest, revealed significant electronic and optical properties. The material demonstrated potential applications in nonlinear optics, confirmed by second and third harmonic generation studies. These properties suggest its utility in optoelectronic device fabrications, showcasing a HOMO-LUMO gap indicating its electronic stability and potential for efficient energy transfer mechanisms. The study found the material's static and dynamic polarizability to be considerably higher than that of urea, with second and third harmonic generation values substantially exceeding the standard urea molecule. This indicates the compound's superior properties for optoelectronic applications (Shkir et al., 2018).

Material Synthesis and Characterization

Another study focused on the synthesis and characterization of a D-π-A type novel organic nonlinear optical single crystal, related to the compound . The material, synthesized through the Claisen–Schmidt condensation reaction method, exhibited high second harmonic generation efficiency. Single crystals grown via slow evaporation solution growth technique revealed a noncentrosymmetric space group, contributing to a significant second harmonic generation efficiency. This efficiency was found to be 3.67 times that of urea, with the crystal demonstrating transparency in the entire visible region and thermal stability up to 133 °C. These findings suggest its applicability in nonlinear optical (NLO) device applications, highlighting its potential for use in various optical and electronic devices (Menezes et al., 2014).

Pharmacological Activity

In pharmacological research, derivatives of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share a core structural motif with the compound of interest, were found to exhibit anxiolytic and muscle-relaxant properties. This study demonstrates the compound's potential therapeutic applications, emphasizing the significance of its structural components in modulating central nervous system activity. The research indicated a separation of anxiolytic and muscle-relaxant properties from other central nervous system activities, suggesting specific targeting capabilities of these compounds (Rasmussen et al., 1978).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-14-3-1-2-4-15(14)21-17(24)20-12-9-16(23)22(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQCJMFTMCHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.